

Application Note: Quantitative Analysis of Ethyl Methyl Adipate using Gas Chromatography

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Compound of Interest

Compound Name: Ethyl methyl adipate

Cat. No.: B092575

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Abstract

This application note presents a detailed and robust methodology for the quantitative analysis of **Ethyl methyl adipate** using Gas Chromatography (GC). **Ethyl methyl adipate**, a significant diester, finds applications as a specialty solvent and an intermediate in chemical synthesis. Accurate quantification is crucial for quality control, stability studies, and regulatory compliance. This guide provides comprehensive protocols covering sample preparation, instrument configuration for both Flame Ionization Detection (FID) and Mass Spectrometry (MS), and data analysis. The methodologies are designed to be self-validating, incorporating quality control checks to ensure data integrity, making them suitable for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction and Analytical Principle

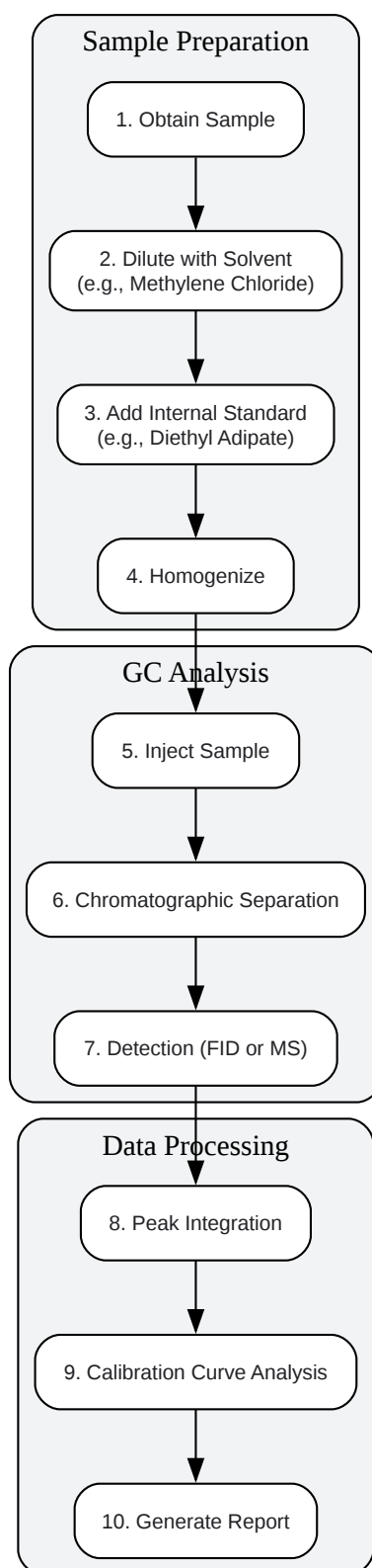
Ethyl methyl adipate ($C_9H_{16}O_4$, Molar Mass: 188.22 g/mol) is the mixed ester derived from adipic acid with ethanol and methanol.^[1] Its analysis is often required in contexts such as purity assessment of manufactured batches, detection as a potential impurity, or monitoring its concentration in various matrices.

Gas chromatography is the premier analytical technique for this purpose due to its high resolution, sensitivity, and suitability for volatile and semi-volatile compounds like esters. The core principle involves vaporizing the sample in a heated inlet, separating the components based on their boiling points and interaction with a stationary phase within a capillary column, and detecting the eluted components. For quantification, a Flame Ionization Detector (FID) is

commonly employed due to its robustness and linear response to hydrocarbons. For unequivocal identification and enhanced sensitivity, a Mass Spectrometer (MS) is the detector of choice.

Experimental Workflow Overview

The analytical process follows a systematic workflow to ensure accuracy and reproducibility. The key stages involve meticulous sample preparation, precise GC injection, chromatographic separation, and data processing.



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Caption: General workflow for the GC analysis of **Ethyl methyl adipate**.

Materials and Instrumentation

Reagents and Standards

- **Ethyl methyl adipate** ($\geq 99\%$ purity)
- Diethyl adipate (Internal Standard, $\geq 99\%$ purity)[2][3]
- Methylene chloride (GC grade or equivalent)
- Methanol (GC grade)
- Hexane (GC grade)
- Anhydrous Magnesium Sulfate (for sample drying if needed)

Instrumentation

- Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent.
- Detector 1: Flame Ionization Detector (FID).
- Detector 2 (Optional): Mass Spectrometer (MS), single quadrupole or tandem.
- Column: A mid-polarity column is recommended. An Agilent CP-Sil 13 CB (fused silica WCOT, 50 m x 0.32 mm, 0.4 μm film thickness) provides good separation for adipate and phthalate esters.[4] Alternatively, a standard Rtx®-35ms (30 m x 0.25 mm, 0.5 μm film thickness) can be used.[5]
- Autosampler: For precision and reproducibility.

Detailed Protocols

Preparation of Standards and Samples

Rationale: Accurate standard preparation is the foundation of quantitative analysis. An internal standard (ISTD) is used to correct for variations in injection volume and instrument response.

Diethyl adipate is a suitable ISTD as it is chemically similar to the analyte but

chromatographically resolved. Methylene chloride is an excellent solvent for esters and is highly volatile.

Protocol: Standard Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Ethyl methyl adipate** and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with methylene chloride.
- Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of Diethyl adipate and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with methylene chloride.
- Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution. For each standard, add a constant amount of the ISTD stock to maintain a consistent concentration (e.g., 50 µg/mL). A typical calibration range might be 5, 20, 50, 100, and 200 µg/mL.

Protocol: Sample Preparation

- Accurately weigh an appropriate amount of the sample matrix expected to contain **Ethyl methyl adipate** into a volumetric flask.
- Dissolve the sample in methylene chloride. If the sample is in an aqueous matrix, a liquid-liquid extraction (LLE) is necessary. EPA method 506 provides a robust LLE procedure using methylene chloride.[6]
- For LLE: Extract a 1 L water sample with methylene chloride, dry the extract, and concentrate it to a known volume (e.g., 1 mL).[6]
- Add the internal standard to the final sample solution at the same concentration used in the calibration standards.
- Vortex the solution to ensure homogeneity before transferring to a 2 mL autosampler vial.

Gas Chromatography Method Parameters

Rationale: The choice of GC parameters is critical for achieving good separation and peak shape. A temperature program is used to elute analytes with a wide range of boiling points efficiently. The injector temperature ensures complete vaporization without thermal

degradation. The FID requires hydrogen and air for combustion, and its temperature must be high enough to prevent condensation.

Parameter	GC-FID Recommended Conditions	GC-MS Recommended Conditions	Rationale
Column	CP-Sil 13 CB (50 m x 0.32 mm, 0.4 µm)[4]	Rtx-35ms (30 m x 0.25 mm, 0.5 µm)[5]	Mid-polarity phase offers good selectivity for esters.
Carrier Gas	Helium or Hydrogen	Helium	Helium is standard for MS; Hydrogen offers faster analysis.
Flow Rate	1.5 mL/min (Constant Flow)	1.2 mL/min (Constant Flow)	Optimizes separation efficiency and analysis time.
Inlet Temperature	250 °C	250 °C	Ensures complete volatilization of the analyte and ISTD.
Injection Mode	Split (50:1)	Split (50:1)	Prevents column overloading for concentrated samples.
Injection Volume	1 µL	1 µL	Standard volume for capillary GC.
Oven Program	80 °C (hold 1 min), ramp at 20 °C/min to 270 °C, hold 5 min.[4]	90 °C (hold 1 min), ramp at 15 °C/min to 300 °C, hold 5 min.[5]	Separates analytes from solvent and matrix components.
Detector	FID	Mass Spectrometer	FID for general quantification; MS for selective quantification.
FID Temperature	300 °C	N/A	Prevents condensation of analytes in the detector.

FID Gas Flows	H ₂ : 40 mL/min, Air: 400 mL/min, Makeup (N ₂): 25 mL/min	N/A	Standard flows for optimal FID sensitivity.
MS Source Temp.	N/A	230 °C	Standard temperature for electron ionization.
MS Quad Temp.	N/A	150 °C	Ensures stable mass filtering.
MS Scan Mode	N/A	Full Scan (40-400 m/z) or SIM	Full scan for identification; SIM for high sensitivity.
MS SIM Ions	N/A	Quantifier: 111 m/z, Qualifiers: 143, 115 m/z[1]	Based on the electron ionization fragmentation pattern of Ethyl methyl adipate.

Data Analysis and System Suitability Identification and Integration

- Identification: The primary identification criterion is the retention time of the analyte, which should match that of a reference standard analyzed under the same conditions. For GC-MS, the mass spectrum of the peak must match the reference spectrum.[7]
- Integration: Use the chromatography data system (CDS) software to integrate the peak areas for both **Ethyl methyl adipate** and the internal standard (Diethyl adipate).

Calibration

- For each calibration standard, calculate the Response Factor (RF) using the following equation:
 - Response Ratio = (Peak Area of Analyte) / (Peak Area of ISTD)
 - Concentration Ratio = (Concentration of Analyte) / (Concentration of ISTD)

- Plot a calibration curve of the Response Ratio versus the Concentration Ratio.
- Perform a linear regression on the data points. The correlation coefficient (r^2) should be ≥ 0.998 for the curve to be considered linear and acceptable.[8][9]

Quantification of Unknown Samples

- Calculate the Response Ratio for the unknown sample.
- Determine the Concentration Ratio from the linear regression equation of the calibration curve: $y = mx + c$, where y is the Response Ratio.
- Calculate the concentration of **Ethyl methyl adipate** in the sample using the determined Concentration Ratio and the known concentration of the ISTD.

System Suitability

Before analyzing samples, inject a mid-level calibration standard five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area ratio is $\leq 5\%$. [10] This ensures the system is performing with acceptable precision.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated for its intended purpose. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.
- **Linearity:** Assessed from the calibration curve ($r^2 \geq 0.998$). [8][9]
- **Accuracy:** Determined by analyzing a sample matrix spiked with a known amount of analyte. Recoveries should typically be within 85-115%. [8][9]
- **Precision:** Assessed as the %RSD of replicate analyses. Intraday precision should be $< 5\%$ and interday precision $< 10\%$. [8][9]

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Troubleshooting

Issue	Potential Cause	Suggested Solution
Poor Peak Shape (Tailing)	Active sites in the inlet liner or column; column contamination.	Deactivate the glass wool in the liner; trim the first few cm of the column; bake out the column.
Inconsistent Retention Times	Leak in the system; inconsistent oven temperature; carrier gas flow fluctuations.	Perform a leak check; verify oven temperature calibration; check gas supply and regulators.
Low Sensitivity	Contaminated FID jet; depleted gas supplies; leak at the detector.	Clean or replace the FID jet; check gas cylinder pressures; check detector fittings.
Ghost Peaks	Carryover from previous injection; septum bleed.	Run a solvent blank; use a high-temperature, low-bleed septum; bake out the inlet and column.
Extraneous Peaks	Contaminated solvent, glassware, or sample.	Use high-purity reagents; ensure glassware is meticulously cleaned to avoid contamination from plasticizers. [6]

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